![molecular formula C13H20N2O B2636416 N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 265654-80-6](/img/structure/B2636416.png)

N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

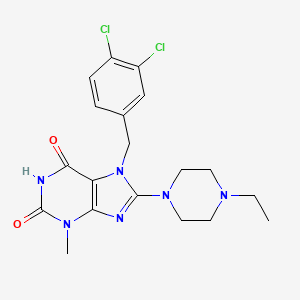

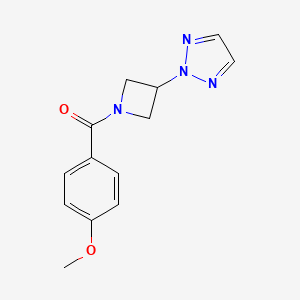

“N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline” is a compound that belongs to the class of organic compounds known as phenylbenzamines . These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H18N2O . The InChI Code is 1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.29 . The compound has an InChI key of HQVGRSFQLBYLSP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Theoretical Studies

- Crystal Structure Analysis : The crystal structure of related compounds, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveals coplanar molecular arrangements with specific dihedral angles and hydrogen bonding patterns (Krishnan et al., 2021).

- Density Functional Theory (DFT) Applications : DFT calculations provide insights into the geometric parameters and UV spectra of such compounds, indicating a strong correlation between experimental and theoretical data (Krishnan et al., 2021).

Polymer and Materials Science

- Magnetic Properties in Polymers : Research on n-alkyl group-substituted derivatives of poly(m-aniline) demonstrates potential in organic ferromagnetic polymers, exploring variations in solubility and magnetic interactions (Ito et al., 1995).

- Optoelectronics and Electroluminescence : Certain compounds, such as N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives, are explored for their potential in optoelectronics, particularly in organic light-emitting diodes (OLEDs), due to their luminescent properties (Vezzu et al., 2010).

Synthesis and Chemical Reactions

- Synthesis of Pyrrolidin-2-ones : Studies on the green sonochemical preparation of pyrrolidin-2-ones highlight the use of eco-friendly solvents and the potential of these compounds in pharmaceuticals as nootropic drugs (Franco et al., 2012).

- Catalysis and Organic Synthesis : Research on P,N-bidentate derivatives of (S)-2-(anilinomethyl)pyrrolidine in palladium-catalyzed reactions underscores their utility in producing chiral compounds, important in various chemical syntheses (Bondarev et al., 2002).

Biomedical and Pharmaceutical Research

- Androgen Receptor Antagonists : Compounds such as 4-(anilino)pyrrole-2-carboxamides are being studied as novel non-steroidal androgen receptor antagonists, which could be effective in treating prostate cancer (Wakabayashi et al., 2008).

Eigenschaften

IUPAC Name |

N-methyl-4-(2-pyrrolidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-12-4-6-13(7-5-12)16-11-10-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDDOSWQDIJCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OCCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2636336.png)

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2636341.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)